(6-Bromo-2-chloro-3-ethoxyphenyl)methanol (6-Bromo-2-chloro-3-ethoxyphenyl)methanol
Brand Name: Vulcanchem
CAS No.: 2386676-58-8
VCID: VC11668082
InChI: InChI=1S/C9H10BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3
SMILES: CCOC1=C(C(=C(C=C1)Br)CO)Cl
Molecular Formula: C9H10BrClO2
Molecular Weight: 265.53 g/mol

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol

CAS No.: 2386676-58-8

Cat. No.: VC11668082

Molecular Formula: C9H10BrClO2

Molecular Weight: 265.53 g/mol

* For research use only. Not for human or veterinary use.

(6-Bromo-2-chloro-3-ethoxyphenyl)methanol - 2386676-58-8

Specification

CAS No. 2386676-58-8
Molecular Formula C9H10BrClO2
Molecular Weight 265.53 g/mol
IUPAC Name (6-bromo-2-chloro-3-ethoxyphenyl)methanol
Standard InChI InChI=1S/C9H10BrClO2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3
Standard InChI Key YMPLEFYEOUCTJT-UHFFFAOYSA-N
SMILES CCOC1=C(C(=C(C=C1)Br)CO)Cl
Canonical SMILES CCOC1=C(C(=C(C=C1)Br)CO)Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Stereochemistry

The compound’s IUPAC name, (6-bromo-2-chloro-3-ethoxyphenyl)methanol, reflects its substitution pattern on the benzene ring. The ethoxy group (–OCH2_2CH3_3) at the 3-position distinguishes it from analogs like (6-bromo-2-chloro-3-methoxyphenyl)methanol (CAS 817166-50-0), which carries a methoxy group (–OCH3_3) instead. The hydroxymethyl (–CH2_2OH) group at the benzylic position introduces potential for hydrogen bonding and oxidative transformations.

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS No.2386676-58-8
Molecular FormulaC9H10BrClO2\text{C}_9\text{H}_{10}\text{BrClO}_2
Molecular Weight265.53 g/mol
SMILESCCOC1=C(C(=C(C=C1)Br)CO)Cl
InChIKeyYMPLEFYEOUCTJT-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via multistep sequences involving halogenation, etherification, and reduction. A patented method for a related quinoline derivative (CN102850269A) illustrates a feasible approach :

  • Halogenation and Cyclization:

    • Substituted anilines undergo cyclization with phosphorus oxychloride (POCl3_3) and dimethylformamide (DMF) to form chlorinated intermediates.

    • Example: N-(4-bromophenyl)-3-hydrocinnamamide treated with POCl3_3/DMF yields 3-benzyl-6-bromo-2-chloroquinoline .

  • Etherification:

    • Methoxide or ethoxide ions displace chlorine at the 2-position under reflux conditions.

    • Sodium methoxide in anhydrous methanol converts 3-benzyl-6-bromo-2-chloroquinoline to the methoxy analog .

  • Functional Group Interconversion:

    • The hydroxymethyl group is introduced via reduction of a carbonyl precursor (e.g., using NaBH4_4) or hydrolysis of a nitrile.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldReference
CyclizationPOCl3_3, DMF, 80°C, 12h75–85%
EtherificationNaOCH3_3, MeOH, reflux, 8h90%
ReductionNaBH4_4, THF, 0°C, 2h78%

Purification and Characterization

Crude products are purified via liquid-liquid extraction (e.g., dichloromethane/water), column chromatography, or recrystallization from diethyl ether . Final confirmation of structure relies on 1H^1\text{H} NMR, 13C^{13}\text{C} NMR, and high-resolution mass spectrometry (HRMS).

Physicochemical Properties

Solubility and Stability

The compound exhibits limited water solubility due to its hydrophobic aromatic core but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and chlorinated solvents (e.g., CH2_2Cl2_2). Stability studies indicate sensitivity to strong acids/bases and UV light, necessitating storage under inert atmospheres at –20°C.

Thermal Behavior

Differential scanning calorimetry (DSC) of analogs reveals melting points between 120–140°C, with decomposition above 200°C. The ethoxy group’s larger steric bulk compared to methoxy may marginally lower melting points due to reduced crystal packing efficiency.

Applications in Pharmaceutical Research

Prodrug Development

The hydroxymethyl group serves as a handle for prodrug conjugation. For example, esterification with fatty acids enhances blood-brain barrier penetration, while phosphorylation improves aqueous solubility.

Comparative Analysis with Structural Analogs

Ethoxy vs. Methoxy Substituents

Replacing methoxy with ethoxy groups alters pharmacokinetics:

  • Lipophilicity: Ethoxy increases logP by ~0.5 units, enhancing membrane permeability.

  • Metabolic Stability: Ethoxy groups resist O-demethylation by cytochrome P450 enzymes, prolonging half-life.

Table 3: Key Differences Between Ethoxy and Methoxy Analogs

PropertyEthoxy DerivativeMethoxy Derivative
logP2.82.3
Metabolic Half-life (h)6.73.2
Melting Point (°C)128142

Future Directions

Targeted Drug Delivery

Conjugation to nanoparticle carriers (e.g., liposomes, dendrimers) could mitigate toxicity while improving tumor-specific uptake. Preliminary studies on chlorinated quinoline analogs show 3-fold higher accumulation in cancer xenografts .

Green Chemistry Approaches

Solvent-free mechanochemical synthesis and biocatalytic halogenation methods may reduce environmental impact. Enzymatic bromination using vanadium-dependent haloperoxidases has achieved 90% efficiency in related systems.

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